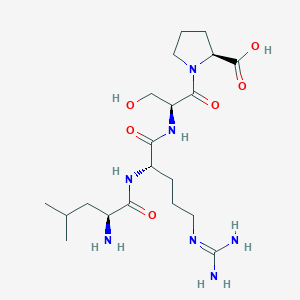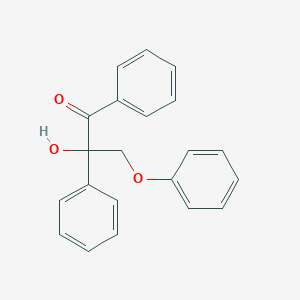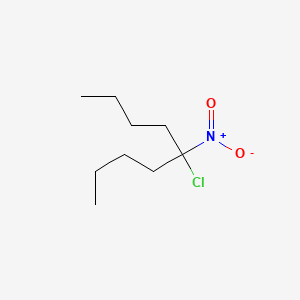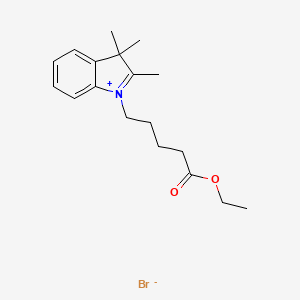
2-Butanone, 4-(2-propenylthio)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanone, 4-(2-propenylthio)-(9CI) is an organic compound with the molecular formula C7H12OS It is a derivative of butanone, where a propenylthio group is attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(2-propenylthio)-(9CI) typically involves the reaction of 2-butanone with a suitable thiol compound, such as allyl mercaptan, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of 2-Butanone, 4-(2-propenylthio)-(9CI) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
2-Butanone, 4-(2-propenylthio)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: The propenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Butanone, 4-(2-propenylthio)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-Butanone, 4-(2-propenylthio)-(9CI) involves its interaction with molecular targets through its functional groups. The propenylthio group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Zingerone: 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone, known for its antioxidant properties.
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, used for its antiseptic and analgesic properties.
Uniqueness
2-Butanone, 4-(2-propenylthio)-(9CI) is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a butanone backbone with a propenylthio group makes it a versatile compound for various chemical transformations and research purposes.
属性
CAS 编号 |
514848-29-4 |
|---|---|
分子式 |
C7H12OS |
分子量 |
144.24 g/mol |
IUPAC 名称 |
4-prop-2-enylsulfanylbutan-2-one |
InChI |
InChI=1S/C7H12OS/c1-3-5-9-6-4-7(2)8/h3H,1,4-6H2,2H3 |
InChI 键 |
XEUFXEDTTFEZPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCSCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)


![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)


![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)


